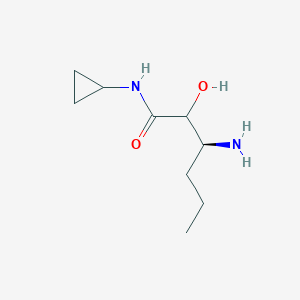

(3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide

Description

Properties

IUPAC Name |

(3S)-3-amino-N-cyclopropyl-2-hydroxyhexanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2/c1-2-3-7(10)8(12)9(13)11-6-4-5-6/h6-8,12H,2-5,10H2,1H3,(H,11,13)/t7-,8?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRNGSSWBFKDSEE-JAMMHHFISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(C(=O)NC1CC1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@H](C(C(=O)NC1CC1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30635268 | |

| Record name | (3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30635268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

402960-19-4 | |

| Record name | (3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30635268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to (3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide: A Key Intermediate in Antiviral Drug Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide, identified by the CAS number 402960-19-4, is a pivotal chiral building block in the synthesis of potent antiviral therapeutics. Its significance is primarily linked to its role as a key intermediate in the manufacture of Telaprevir, a direct-acting antiviral agent against the Hepatitis C virus (HCV). This guide provides an in-depth exploration of its chemical properties, synthesis, and the critical role its stereochemistry plays in the mechanism of action of the final active pharmaceutical ingredients (APIs). As a Senior Application Scientist, this document aims to deliver not only procedural steps but also the underlying scientific rationale to empower researchers in their drug development endeavors.

Physicochemical and Structural Characteristics

This compound is a white to off-white solid.[1] Its structure features two critical stereocenters at the C2 and C3 positions, which are fundamental to its utility in synthesizing stereospecific drugs. The molecule is often utilized in its hydrochloride salt form (CAS Number: 850252-34-5) to enhance its stability and handling properties.[2][3]

| Property | Value | Source(s) |

| Chemical Formula | C₉H₁₈N₂O₂ | [1] |

| Molecular Weight | 186.25 g/mol | [4] |

| Appearance | White to off-white crystalline powder | [1][5] |

| Melting Point | 160-165 °C | [4] |

| Solubility | Soluble in water, slightly soluble in ethanol. Soluble in Dimethyl Formamide (DMF) and Dimethyl Sulfoxide (DMSO). | [4] |

| Storage Conditions | 2-8°C, in a dry, well-ventilated place away from moisture and sunlight.[6] For long-term storage, an inert atmosphere is recommended. | [2] |

| Purity | Typically ≥99% for pharmaceutical-grade applications. | [3][5] |

The Crucial Role in Antiviral Therapy: Mechanism of Action

The significance of this compound lies in its incorporation into the structure of HCV NS3/4A serine protease inhibitors like Telaprevir and Boceprevir.

The Hepatitis C virus relies on the NS3/4A serine protease to cleave the viral polyprotein into mature, functional proteins essential for viral replication.[1] By inhibiting this enzyme, the viral life cycle is disrupted.

Telaprevir and Boceprevir are peptidomimetic drugs designed to fit into the active site of the NS3/4A protease. The α-hydroxy-β-amino amide moiety, derived from our core compound, is crucial for this interaction. The hydroxyl group can form a reversible covalent bond with the active site serine residue of the protease, effectively blocking its function. The specific (2S, 3S) stereochemistry of the intermediate is paramount for the correct spatial orientation of the final drug molecule within the enzyme's active site, ensuring high binding affinity and potent inhibition.

Sources

- 1. lookchem.com [lookchem.com]

- 2. chembk.com [chembk.com]

- 3. watson-int.com [watson-int.com]

- 4. (2s,3s)-3-amino-n-cyclopropyl-2-hydroxyhexanamide at Best Price in Ahmedabad, Gujarat | Jigs Chemical Limited [tradeindia.com]

- 5. This compound Hyd, High Purity Pharmaceutical-Grade Research Chemical at Best Price [jigspharma.com]

- 6. 402960-19-4|this compound|BLD Pharm [bldpharm.com]

Whitepaper: A Methodological and Predictive Guide to the Physicochemical Characterization of (3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide for Drug Development

An in-depth technical guide or whitepaper on the core physicochemical properties of (3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide.

Introduction and Molecular Overview

This compound is a chiral small molecule featuring several key functional groups that dictate its chemical behavior:

-

α-Hydroxy Amide: This motif is a known pharmacophore in many enzyme inhibitors, particularly metalloproteases, where the hydroxyl and carbonyl groups can act as a bidentate ligand for metal ions in an enzyme's active site.

-

Primary Amine (3S-position): This basic center will be protonated at physiological pH, significantly influencing solubility, pKa, and potential off-target interactions. Its stereochemistry is critical for target binding and must be confirmed and maintained.

-

N-Cyclopropyl Group: This lipophilic moiety contributes to the overall hydrophobicity of the molecule, potentially enhancing membrane permeability and metabolic stability.

-

Hexyl Side Chain: A linear alkyl chain that further increases the molecule's lipophilicity.

A comprehensive characterization of these features is not merely an academic exercise; it is the foundational dataset for all subsequent development activities. This guide provides the roadmap to build that dataset.

Predicted Molecular Properties

In the absence of established experimental data, computational tools provide a crucial first-pass analysis. These predictions help anticipate challenges and guide experimental design.

| Property | Predicted Value | Method/Tool | Implication for Drug Development |

| Molecular Formula | C₉H₁₈N₂O₂ | - | Defines molecular weight and elemental composition. |

| Molecular Weight | 186.25 g/mol | - | Favorable for oral bioavailability (Lipinski's Rule of 5). |

| cLogP (Octanol-Water) | 0.5 - 1.5 | ALOGPS, ChemDraw | Indicates a balanced hydrophilic/lipophilic character. May have good permeability but requires aqueous solubility to be confirmed. |

| Topological Polar Surface Area (TPSA) | 78.5 Ų | Ertl et al. | Suggests good potential for oral absorption and cell permeability. |

| pKa (Acidic) | ~13-14 (α-hydroxyl) | ACD/Labs, MarvinSketch | The hydroxyl group is weakly acidic and not physiologically relevant. |

| pKa (Basic) | ~9.5-10.5 (primary amine) | ACD/Labs, MarvinSketch | The amine will be >99% protonated at physiological pH 7.4, making the molecule a cation. This is critical for solubility and formulation. |

| Hydrogen Bond Donors | 3 | - | Contributes to aqueous solubility. |

| Hydrogen Bond Acceptors | 4 | - | Contributes to aqueous solubility. |

Ionization Constant (pKa) Determination

The pKa dictates the charge state of a molecule at a given pH. For this compound, the primary amine is the key ionizable center. Its pKa value is essential for designing salt forms, developing buffered formulations, and predicting its behavior in different physiological compartments (e.g., stomach vs. intestine).

Experimental Protocol: Potentiometric Titration

Potentiometric titration is the gold-standard method for pKa determination.

Objective: To accurately measure the pKa of the primary amine.

Methodology:

-

Preparation: Prepare a 1-5 mM solution of the compound in a co-solvent system (e.g., 20% Methanol/Water) to ensure solubility throughout the titration.

-

Instrumentation: Use a calibrated pH meter and an automated titrator (e.g., Mettler Toledo T5).

-

Titration (Acidic Direction): Add a standardized solution of HCl (e.g., 0.1 M) to lower the pH to ~2, ensuring the amine is fully protonated.

-

Titration (Basic Direction): Titrate the solution with a standardized solution of NaOH (e.g., 0.1 M) in small, precise increments. Record the pH after each addition.

-

Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is determined from the inflection point of the titration curve, where half of the amine has been neutralized. Specialized software is used to calculate the pKa from the derivative of the titration curve.

Self-Validation: The experiment should be run in triplicate. The standard deviation of the pKa values should be less than 0.1 units. The resulting titration curve must be smooth and show a clear, single inflection point corresponding to the amine.

Lipophilicity (LogP / LogD)

Lipophilicity is a critical parameter that governs a drug's ability to cross biological membranes, its binding to plasma proteins, and its potential for metabolic clearance. It is expressed as the partition coefficient (LogP) for the neutral species and the distribution coefficient (LogD) at a specific pH.

Experimental Protocol: Shake-Flask Method for LogD₇.₄

Given the molecule's cationic nature at physiological pH, LogD at pH 7.4 is the most relevant parameter.

Objective: To determine the distribution of the compound between n-octanol and a physiological buffer.

Methodology:

-

Buffer Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.

-

Pre-saturation: Mix n-octanol and the pH 7.4 buffer in a 1:1 ratio and shake vigorously for 24 hours to ensure mutual saturation of the phases. Separate the phases.

-

Compound Addition: Prepare a stock solution of the compound in the aqueous phase. Add a known volume of this stock to a vial containing a known volume of the pre-saturated n-octanol.

-

Equilibration: Seal the vial and shake gently on an orbital shaker for 2-4 hours at a controlled temperature (e.g., 25°C) to allow for partitioning.

-

Phase Separation: Centrifuge the vial to ensure complete separation of the octanol and aqueous layers.

-

Quantification: Carefully sample both the aqueous and octanol phases. Determine the concentration of the compound in each phase using a validated analytical method, such as HPLC-UV.

-

Calculation: Calculate LogD₇.₄ using the formula: LogD₇.₄ = log₁₀ ([Compound]octanol / [Compound]aqueous)

Self-Validation: The mass balance should be checked to ensure that the total amount of compound recovered from both phases is within 95-105% of the initial amount added. The experiment must be performed at three different starting concentrations to ensure the value is independent of concentration.

Workflow for Lipophilicity Assessment

Caption: Workflow for determining the LogD at pH 7.4.

Aqueous Solubility

Solubility is a "make-or-break" parameter. Insufficient solubility is a primary cause of failure for drug candidates. For this compound, its cationic nature at physiological pH suggests that its solubility will be highly pH-dependent.

Experimental Protocol: Thermodynamic Solubility Assay

This method measures the equilibrium solubility of the compound, which is the most relevant value for predicting in-vivo dissolution.

Objective: To determine the solubility of the compound in buffers of different pH values (e.g., pH 2.0, 5.0, 7.4).

Methodology:

-

Buffer Preparation: Prepare buffers at the desired pH values (e.g., HCl for pH 2.0, acetate for pH 5.0, PBS for pH 7.4).

-

Slurry Preparation: Add an excess amount of the solid compound to each buffer in a glass vial. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C or 37°C) for 24-48 hours. This duration is critical to ensure true equilibrium is reached.

-

Sample Processing: After equilibration, check for the presence of solid material. Filter the samples through a low-binding filter (e.g., 0.22 µm PVDF) to remove undissolved solids.

-

Quantification: Dilute the filtrate and quantify the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve.

-

Solid-State Analysis: Analyze the remaining solid using techniques like XRPD (X-ray Powder Diffraction) to check if the solid form has changed (e.g., converted to a different polymorph or a salt) during the experiment.

Self-Validation: The presence of solid material at the end of the experiment is mandatory. The solubility value should be confirmed by approaching equilibrium from two directions: supersaturation (dissolving in an organic solvent, adding to buffer, and allowing precipitation) and undersaturation (as described above). The results should converge.

Chemical Stability

Assessing the intrinsic chemical stability of a drug candidate is crucial for determining its shelf-life, identifying potential degradation pathways, and selecting appropriate storage conditions.

Experimental Protocol: Forced Degradation Study

This study exposes the compound to harsh conditions to accelerate degradation and identify potential liabilities.

Objective: To identify degradation products and pathways under various stress conditions.

Methodology:

-

Stock Solution: Prepare a solution of the compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile/water.

-

Stress Conditions: Aliquot the stock solution and subject it to the following conditions for a defined period (e.g., 24-72 hours):

-

Acidic: 0.1 M HCl at 60°C

-

Basic: 0.1 M NaOH at 60°C

-

Oxidative: 3% H₂O₂ at room temperature

-

Thermal: 60°C (in solution and as solid)

-

Photolytic: Expose to light in a photostability chamber (ICH Q1B guidelines)

-

-

Timepoint Sampling: Take samples at various time points (e.g., 0, 4, 8, 24 hours). Quench the reactions if necessary (e.g., neutralize acid/base).

-

Analysis: Analyze all samples using a stability-indicating HPLC method (a method capable of separating the parent compound from all degradation products). A mass spectrometer (LC-MS) should be used to obtain mass information on the degradation peaks to help elucidate their structures.

Self-Validation: The analytical method must be validated to show specificity. The peak for the parent compound should be pure in all chromatograms, as determined by a PDA detector (Peak Purity analysis) or by mass spectrometry. A mass balance analysis should be performed to ensure that the decrease in the parent compound peak corresponds to the increase in degradant peaks.

Logical Flow for Stability Assessment

Caption: Logical workflow for a forced degradation study.

Summary and Forward Look

The physicochemical properties determined through the protocols outlined in this guide will form the bedrock of the development plan for this compound. The anticipated cationic nature at physiological pH, combined with balanced lipophilicity, presents a promising profile. However, this must be confirmed experimentally. Key outcomes from this characterization will directly inform:

-

Salt Selection: The pKa will guide the selection of counter-ions to create a stable, crystalline salt form with optimal properties.

-

Formulation Development: Solubility and stability data will determine whether an oral solid dosage form is feasible and what excipients will be required.

-

Biopharmaceutical Modeling: Parameters like pKa, LogD, and solubility will be used to build PBPK (Physiologically Based Pharmacokinetic) models to predict in-vivo performance.

A rigorous, data-driven approach to physicochemical profiling, as described herein, is the most effective strategy to de-risk the development of this promising molecule and accelerate its path toward clinical evaluation.

References

(Note: As "this compound" is a specific and likely non-public compound, direct references are not available. The following references are authoritative sources for the methodologies described in this guide.)

-

Title: Guidance for Industry: ICH Q1B Photostability Testing of New Drug Substances and Products Source: U.S. Food and Drug Administration (FDA) URL: [Link]

-

Title: Measuring and Estimating pKa Values Source: PADDLE, University of Utah URL: [Link]

-

Title: Shake-flask method for the determination of the partition coefficient (n-octanol/water) Source: European Chemical Agency (ECHA) via OECD Guideline 107 URL: [Link]

-

Title: In silico prediction of ADME and pharmacokinetics Source: Drug Discovery Today URL: [Link]

-

Title: The Art and Science of Preformulation in Pharmaceutical Development Source: American Pharmaceutical Review URL: [Link]

(3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide molecular structure and formula

An In-Depth Technical Guide to (3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide: A Key Intermediate in Antiviral Drug Synthesis

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of this compound, a chiral molecule of significant interest in the pharmaceutical industry. We will delve into its molecular structure, physicochemical properties, and its critical role as a building block in the synthesis of advanced therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Introduction: The Significance of a Chiral Building Block

This compound is a synthetic organic compound that has garnered attention primarily as a key intermediate in the synthesis of Telaprevir, a potent protease inhibitor for the treatment of Hepatitis C Virus (HCV) infection.[1][2] Its utility stems from its specific stereochemistry and the arrangement of its functional groups, which are designed to mimic a peptide linkage and interact with the active site of the viral protease.[3][4] The precise three-dimensional architecture of this molecule is paramount to its function in the final active pharmaceutical ingredient (API). This guide will explore the foundational chemical principles and practical considerations related to this important compound.

Molecular Structure and Chemical Formula

The systematic IUPAC name for this compound is this compound. The molecular formula is C9H18N2O2.[3][5][6][7][8] The structure features a six-carbon hexanamide backbone. Key functional groups and structural characteristics include:

-

A Carboxamide Group: An N-cyclopropyl amide, which provides rigidity and specific binding interactions. The cyclopropyl moiety is a well-known bioisostere in medicinal chemistry, often used to improve metabolic stability and binding affinity.[9]

-

A Hydroxyl Group (-OH): Located at the C2 position, adjacent to the amide carbonyl. This group can participate in hydrogen bonding, which is often crucial for drug-receptor interactions.

-

An Amino Group (-NH2): Positioned at the C3 carbon. This primary amine is a key site for further chemical modification and extension of the molecular scaffold.

-

A Propyl Side Chain: Extending from the C3 position, contributing to the lipophilicity of the molecule.

-

Defined Stereochemistry: The "(3S)" designation specifies the absolute stereochemistry at the C3 carbon, which is a chiral center. The precise spatial arrangement of the amino group is critical for its role as a precursor to biologically active molecules like Telaprevir.

Molecular Representation

The two-dimensional structure of this compound can be visualized as follows:

Caption: 2D Molecular Structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties is provided in the table below. These properties are essential for handling, storage, and reaction setup.

| Property | Value | Source(s) |

| Molecular Formula | C9H18N2O2 | [3][5][6][7][8] |

| Molecular Weight | 186.25 g/mol | [5][6][7] |

| CAS Number | 402960-19-4 | [3][5][6] |

| Appearance | White to off-white solid/powder | [1][3][7][8] |

| Solubility | Slightly soluble in water and ethanol | [7] |

| Storage Conditions | 2-8°C, sealed in a dry environment | [3][5] |

Note: The hydrochloride salt of this compound has a distinct CAS number (850252-34-5) and molecular formula (C9H19ClN2O2).[1][2][10]

Role in Pharmaceutical Synthesis: The Path to Telaprevir

The primary application of this compound is its use as a crucial building block in the multi-step synthesis of Telaprevir.[1][2] Telaprevir is a peptidomimetic drug that functions as a selective and potent inhibitor of the HCV NS3/4A serine protease, an enzyme essential for viral replication.[3][4]

The synthesis of such a complex molecule requires chiral intermediates that introduce the correct stereochemistry early in the process. The (3S)-3-amino-2-hydroxyhexanamide core provides the necessary scaffold upon which the rest of the Telaprevir molecule is constructed. The specific stereoconfiguration at the C3 position is vital for the final drug's ability to fit correctly into the enzyme's active site, thereby ensuring its inhibitory activity.

Overview of Synthetic Methodology

The synthesis of the hydrochloride salt of this compound is a key process for its industrial application. A patented method outlines a streamlined approach to achieve this.[11] While the full, detailed protocol is proprietary and contained within the patent literature, the overall strategy can be summarized.

The rationale behind this synthetic route is to build the chiral center efficiently from inexpensive starting materials and carry it through to the final intermediate.

High-Level Synthetic Workflow

The process involves several key transformations to construct the molecule with the desired stereochemistry.

Caption: High-level workflow for the synthesis of the target intermediate.

Rationale for Methodological Choices

-

Chiral Amine Addition and Oxidation: The use of a chiral amine ((S)-N-benzyl-1-phenylethylamine) and an oxidizing agent like camphorsulfonyloxaziridine is a common strategy in asymmetric synthesis. This approach allows for the introduction of the desired stereocenter with high selectivity, which is a critical consideration for producing a single-enantiomer drug intermediate.

-

Protection/Deprotection Strategy: The use of a t-butyl protecting group, which is later removed, is a standard tactic in organic synthesis to prevent unwanted side reactions at a reactive site while other parts of the molecule are being modified. The subsequent removal of the benzyl group via hydrogenation is a clean and efficient deprotection method.

-

Condensation: The formation of the amide bond via condensation with cyclopropylamine is a robust and well-established reaction, directly installing the N-cyclopropyl moiety required in the final structure.

-

Salt Formation: Converting the final compound to its hydrochloride salt often improves its stability, crystallinity, and handling properties, which is advantageous for storage and downstream processing in a pharmaceutical manufacturing environment.

Conclusion and Future Outlook

This compound stands as a testament to the importance of precision in medicinal chemistry. Its value is not in its own biological activity, but in its role as a carefully designed, stereochemically pure building block for a life-saving antiviral medication. The synthetic pathways developed for its production highlight key principles of modern asymmetric synthesis, including the strategic use of chiral auxiliaries and robust protection/deprotection schemes. As drug development continues to target complex biological systems with highly specific small molecules, the demand for such well-defined chiral intermediates will undoubtedly persist. Further research may focus on optimizing synthetic routes to improve yield, reduce costs, and enhance the environmental profile of the manufacturing process.

References

-

LookChem. (n.d.). Cas 402960-19-4, this compound. Retrieved from [Link]

-

Caming Pharmaceutical Ltd. (n.d.). This compound hydrochloride CAS 850252-34-5. Retrieved from [Link]

-

FCAD. (n.d.). This compound hydrochloride CAS 850252-34-5. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). (3S)-3-Amino-N-cyclopropyl-2-hydroxy-hexanamide-d4. Retrieved from [Link]

- Google Patents. (n.d.). CN103288671B - Synthetic method of this compound hydrochloride.

-

ChemBK. (2024, January 2). This compound HCL. Retrieved from [Link]

-

Fragmenta. (n.d.). Hexanamide, 3-amino-N-cyclopropyl-2-hydroxy-, (3S)-. Retrieved from [Link]

-

Tradeindia. (n.d.). (2s,3s)-3-amino-n-cyclopropyl-2-hydroxyhexanamide. Retrieved from [Link]

-

JIGS Chemical Limited. (n.d.). This compound hyd. Retrieved from [Link]

-

PubMed. (2025, November 27). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Retrieved from [Link]

Sources

- 1. caming.com [caming.com]

- 2. watson-int.com [watson-int.com]

- 3. lookchem.com [lookchem.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. 402960-19-4|this compound|BLD Pharm [bldpharm.com]

- 6. Fragmenta [fragmenta.com]

- 7. (2s,3s)-3-amino-n-cyclopropyl-2-hydroxyhexanamide at Best Price in Ahmedabad, Gujarat | Jigs Chemical Limited [tradeindia.com]

- 8. This compound Hyd, High Purity Pharmaceutical-Grade Research Chemical at Best Price [jigspharma.com]

- 9. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chembk.com [chembk.com]

- 11. CN103288671B - Synthetic method of this compound hydrochloride - Google Patents [patents.google.com]

An In-depth Technical Guide on the Biological Significance of (3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide

Introduction: The Strategic Importance of a Chiral Building Block

In the landscape of modern antiviral drug development, the strategic synthesis of complex molecular entities with precise stereochemistry is paramount. (3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide is a prime example of a chiral building block whose biological significance is not manifested in isolation, but rather as a critical component of a highly potent therapeutic agent. This technical guide delves into the multifaceted role of this compound, primarily as a key intermediate in the synthesis of Telaprevir, a formidable inhibitor of the Hepatitis C Virus (HCV) NS3/4A serine protease.[1] We will explore the rationale behind its specific stereochemistry and functional groups, its contribution to the therapeutic activity of the final drug molecule, and the methodologies for its synthesis and characterization. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this pivotal molecule.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its application in synthetic chemistry.

| Property | Value | Reference |

| Molecular Formula | C9H18N2O2 | [2] |

| Molecular Weight | 186.25 g/mol | [2] |

| Appearance | White to off-white powder | [2] |

| Stereochemistry | (3S) configuration at the amino-bearing carbon | [3] |

| Solubility | Slightly soluble in water and ethanol | [2] |

The Biological Context: Inhibition of HCV NS3/4A Protease

The Hepatitis C virus is a single-stranded RNA virus that encodes a large polyprotein, which must be cleaved into mature viral proteins by host and viral proteases to enable viral replication. The HCV NS3/4A protease is a viral enzyme crucial for this process, making it a prime target for antiviral therapy.[4][5]

Telaprevir, a peptidomimetic inhibitor, functions by binding to the active site of the NS3/4A protease in a covalent yet reversible manner.[6][7][8] This binding event blocks the enzyme's access to its natural substrates, thereby halting the viral replication cascade.[9] The efficacy of Telaprevir is intrinsically linked to its molecular architecture, a significant portion of which is derived from this compound.

The Role of the this compound Moiety in Telaprevir's Mechanism of Action

The this compound fragment provides a critical scaffold for Telaprevir's interaction with the NS3/4A protease. Its specific stereochemistry and functional groups are not arbitrary but are the result of extensive structure-activity relationship (SAR) studies aimed at optimizing binding affinity and pharmacokinetic properties.[10][11]

The (3S)-amino group is strategically positioned to engage in hydrogen bonding interactions within the S1 subsite of the protease active site. The precise stereochemistry is crucial for maintaining the optimal geometry for these interactions, as the R-stereoisomer is known to be less active.[9] The N-cyclopropyl amide moiety contributes to the molecule's metabolic stability and can influence its conformational rigidity. The cyclopropyl group, a versatile fragment in drug design, is known to enhance potency, reduce off-target effects, and improve pharmacokinetic profiles by, for example, decreasing plasma clearance.[12] Studies on other protease inhibitors have also highlighted the role of cyclopropyl groups in accessing hydrophobic pockets within the enzyme's active site.[13][14]

The following diagram illustrates the workflow for evaluating the inhibitory activity of compounds derived from this scaffold.

Caption: Generalized synthetic workflow for this compound.

Conclusion and Future Perspectives

This compound stands as a testament to the importance of precision in medicinal chemistry. While it may not possess significant intrinsic biological activity, its role as a meticulously designed chiral building block is indispensable for the potent antiviral activity of Telaprevir. The principles underlying its design, particularly the strategic incorporation of the cyclopropyl moiety and the control of stereochemistry, continue to inform the development of next-generation protease inhibitors and other therapeutic agents. Future research may explore the incorporation of this and similar scaffolds into novel drug candidates targeting a range of diseases where protease inhibition is a viable therapeutic strategy.

References

- Ali, A., et al. (2019). Molecular and structural mechanism of pan-genotypic HCV NS3/4A protease inhibition by glecaprevir. ACS Infectious Diseases, 5(12), 2058-2068.

- De Clercq, E., & Li, G. (2016). Approved antiviral drugs over the past 50 years. Clinical Microbiology Reviews, 29(3), 695-747.

- Halfon, P., & Locarnini, S. (2011). Hepatitis C virus resistance to protease inhibitors.

- Lamarre, D., et al. (2003). An NS3 protease inhibitor with potent antiviral activity in monkeys chronically infected with hepatitis C virus.

- Saleh, T., et al. (2016). The Electronic and Quantitative Structure Activity Relationship Properties of Modified Telaprevir Compounds as HCV NS3 Protease. International Journal of Pharmaceutical and Clinical Research, 8(8), 1225-1231.

- Lin, C., et al. (2006). In vitro studies of cross-resistance mutations against the hepatitis C virus NS3/4A protease inhibitors boceprevir and telaprevir. Journal of Biological Chemistry, 281(25), 17508-17516.

- Venkatraman, S., et al. (2006). Discovery of (1R,5S)-N-[3-Amino-1-(cyclobutylmethyl)-2,3-dioxopropyl]-3-[2(S)-[[[(1,1-dimethylethyl)amino]carbonyl]amino]-3,3-dimethyl-1-oxobutyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexan-2(S)-carboxamide (Sch 503034), a Potent, Orally Bioavailable Inhibitor of the Hepatitis C Virus NS3/4A Protease. Journal of Medicinal Chemistry, 49(20), 6074-6086.

- O'Connell, J., et al. (2022). Broad-Spectrum Cyclopropane-Based Inhibitors of Coronavirus 3C-like Proteases: Biochemical, Structural, and Virological Studies.

-

Telaprevir - Mechanism, Indication, Dosing, Adverse Effect, Interaction, Hepatic Dose. Drug Index. (n.d.). Retrieved from [Link]

- Bogen, S. L., et al. (2009). Process for the preparation of (3s)-3-amino-n-cyclopropyl-2-hydroxyalkanamide derivatives. U.S.

- Martin, S. F., et al. (1998). Cyclopropane-derived peptidomimetics. Design, synthesis, evaluation, and structure of novel HIV-1 protease inhibitors. Journal of Medicinal Chemistry, 41(10), 1581-1597.

-

Telaprevir. (2024, July 17). Patsnap Synapse. Retrieved from [Link]

- Kiser, J. J., & Burton, J. R. (2011). Telaprevir: a new direct-acting antiviral for the treatment of hepatitis C virus infection. Expert Opinion on Pharmacotherapy, 12(10), 1597-1608.

- Lin, C., & Luong, Y. P. (2009). Telaprevir, a potent inhibitor of the hepatitis C virus NS3-4A protease.

- CN103288671B - Synthetic method of this compound hydrochloride - Google Patents. (n.d.).

- Toti, K. S., & Bhaumik, J. (2016). The "Cyclopropyl Fragment" Is a Versatile Player That Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712-8756.

- Smith, L. S., et al. (2011). Telaprevir: An NS3/4A Protease Inhibitor for the Treatment of Chronic Hepatitis C. The Annals of Pharmacotherapy, 45(5), 639-648.

- Romano, K. P., et al. (2012). The molecular basis of drug resistance against hepatitis C virus NS3/4A protease inhibitors.

-

This compound hydrochloride CAS 850252-34-5. Caming Pharmaceutical Ltd. (n.d.). Retrieved from [Link]

- Processes and intermediates for the preparation of 3 amino-n-cyclopropyl-2 hydroxypropionamide derivatives. Google Patents. (n.d.).

- Glemžaitė, M., et al. (2023). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. Molecules, 28(14), 5363.

-

(2s,3s)-3-amino-n-cyclopropyl-2-hydroxyhexanamide at Best Price in Ahmedabad, Gujarat. Jigs Chemical Limited. (n.d.). Retrieved from [Link]

- Mészáros, K., & Kékesi, L. (2024). Protease Inhibitors as Antivirals. Encyclopedia, 4(1), 217-231.

- Ostrowska, K., & Liwo, A. (2011). Cyclodepsipeptides: A Rich Source of Biologically Active Compounds for Drug Research. Current Medicinal Chemistry, 18(8), 1236-1254.

Sources

- 1. CN103288671B - Synthetic method of this compound hydrochloride - Google Patents [patents.google.com]

- 2. (2s,3s)-3-amino-n-cyclopropyl-2-hydroxyhexanamide at Best Price in Ahmedabad, Gujarat | Jigs Chemical Limited [tradeindia.com]

- 3. cphi-online.com [cphi-online.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Telaprevir - Mechanism, Indication, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 7. What is the mechanism of Telaprevir? [synapse.patsnap.com]

- 8. selleckchem.com [selleckchem.com]

- 9. researchgate.net [researchgate.net]

- 10. ingentaconnect.com [ingentaconnect.com]

- 11. researchgate.net [researchgate.net]

- 12. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Broad-Spectrum Cyclopropane-Based Inhibitors of Coronavirus 3C-like Proteases: Biochemical, Structural, and Virological Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

(3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide: A Core Scaffold for Potent HCV NS3/4A Protease Inhibition

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Challenge of Hepatitis C and the Rise of Direct-Acting Antivirals

The hepatitis C virus (HCV) represents a significant global health burden, with chronic infections leading to severe liver pathologies, including cirrhosis and hepatocellular carcinoma. The viral life cycle is critically dependent on a polyprotein precursor, which is processed into functional viral proteins by host and viral proteases. A key viral enzyme in this process is the NS3/4A serine protease, which is responsible for cleaving four sites within the nonstructural region of the polyprotein. This essential role in viral replication makes the NS3/4A protease a prime target for therapeutic intervention.[1][2]

The advent of direct-acting antivirals (DAAs) has revolutionized the treatment of chronic hepatitis C, with NS3/4A protease inhibitors being a cornerstone of many combination therapies.[3] These inhibitors directly target the enzyme's active site, disrupting viral replication and leading to a significant reduction in viral load. This guide focuses on a pivotal chemical entity, (3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide, a key structural component and synthetic intermediate for potent HCV NS3/4A protease inhibitors, most notably Telaprevir. While not a drug itself, its core structure embodies the necessary pharmacophoric elements for effective inhibition of this critical viral enzyme.

This compound: A Pharmacophore for Protease Recognition

This compound serves as a crucial building block in the synthesis of Telaprevir, a first-generation HCV NS3/4A protease inhibitor.[4][5] Its structure contains key features that are recognized by the protease active site, forming the foundation upon which the broader, more complex inhibitor is built. The molecule's stereochemistry and functional groups are critical for its eventual role in binding to and inhibiting the target enzyme.

The true inhibitory power of this scaffold is realized when the 2-hydroxy group is oxidized to an α-ketoamide in the final drug molecule, such as Telaprevir. This α-ketoamide moiety acts as a "warhead," forming a covalent yet reversible bond with the catalytic serine residue (Ser139) in the NS3/4A active site.[2]

Postulated Mechanism of Action: Covalent Inhibition of the NS3/4A Serine Protease

The inhibitory mechanism of peptidomimetic α-ketoamide inhibitors, derived from scaffolds like this compound, is a well-established example of structure-based drug design.[2] The inhibitor mimics the natural substrate of the protease, allowing it to enter the active site.

The key steps in the proposed inhibitory mechanism are:

-

Initial Binding: The inhibitor, with its peptidomimetic backbone, binds to the active site cleft of the NS3/4A protease through a series of non-covalent interactions, such as hydrogen bonds and hydrophobic interactions.

-

Nucleophilic Attack: The catalytic serine residue (Ser139) of the protease performs a nucleophilic attack on the electrophilic carbonyl carbon of the α-ketoamide group of the inhibitor.

-

Tetrahedral Intermediate Formation: This attack results in the formation of a covalent, tetrahedral intermediate, which is stabilized by the oxyanion hole of the enzyme. This intermediate is structurally analogous to the transition state of peptide bond cleavage.

-

Reversible Inhibition: The covalent bond formed is reversible, allowing for a dynamic equilibrium between the bound and unbound states of the inhibitor. However, the high affinity of the inhibitor for the active site ensures that the protease remains predominantly in the inhibited state.

This mechanism effectively blocks the access of the natural viral polyprotein substrate to the active site, thereby halting viral replication.[1]

Caption: Proposed mechanism of NS3/4A protease inhibition.

Chemical Synthesis of this compound

The synthesis of this compound is a multi-step process that requires careful control of stereochemistry. Several synthetic routes have been described in the patent literature.[4][6] A representative approach involves the Mukaiyama aldol addition reaction.[4]

Representative Synthetic Workflow

Caption: Synthetic workflow for the target compound.

Experimental Protocol: A Generalized Synthetic Procedure

Disclaimer: This is a generalized protocol based on published synthetic strategies and should be adapted and optimized by qualified chemists in a laboratory setting.

-

Step 1: Asymmetric Mukaiyama Aldol Addition: A suitable silyl enol ether is reacted with an appropriate imine in the presence of a chiral Lewis acid catalyst (e.g., a chiral boron reagent) to stereoselectively form a protected β-amino ester intermediate. The reaction is typically carried out in an inert solvent, such as dichloromethane, at low temperatures.

-

Step 2: Ester Hydrolysis: The resulting ester is hydrolyzed under basic conditions (e.g., using lithium hydroxide in a mixture of tetrahydrofuran and water) to yield the corresponding β-amino acid.

-

Step 3: Amide Coupling: The β-amino acid is then coupled with cyclopropylamine using a standard peptide coupling reagent (e.g., HBTU, HATU) in the presence of a non-nucleophilic base (e.g., diisopropylethylamine) in an aprotic solvent like dimethylformamide.

-

Step 4: Deprotection: The protecting groups on the amino and hydroxyl functionalities are removed under appropriate conditions (e.g., hydrogenation for a benzyl-type protecting group) to yield the final product, this compound.

The product is then purified using techniques such as column chromatography or recrystallization.

Biological Evaluation of Protease Inhibitors Derived from this Scaffold

The potency of protease inhibitors is typically evaluated using a combination of enzymatic and cell-based assays.

Enzymatic Assays: Fluorescence Resonance Energy Transfer (FRET)

FRET-based assays are commonly used for high-throughput screening of protease inhibitors.[7][8][9] These assays utilize a synthetic peptide substrate that contains a cleavage site for the NS3/4A protease, flanked by a fluorescent donor and a quencher molecule. In the intact substrate, the fluorescence of the donor is quenched. Upon cleavage by the protease, the donor and quencher are separated, resulting in an increase in fluorescence that can be measured. The inhibitory activity of a compound is determined by its ability to prevent this increase in fluorescence.

Cell-Based Assays: HCV Replicon System

The HCV replicon system is a powerful tool for evaluating the antiviral activity of compounds in a cellular context.[10][11][12] This system uses human hepatoma cells (e.g., Huh-7) that contain a subgenomic HCV RNA molecule that can replicate autonomously.[10][11] These replicons often include a reporter gene, such as luciferase, which allows for the quantification of viral replication.[10] A reduction in reporter gene activity in the presence of a test compound indicates inhibition of viral replication.

Inhibitory Potency of Telaprevir

The following table summarizes the inhibitory activity of Telaprevir, which incorporates the this compound scaffold, against HCV genotype 1.

| Parameter | Value | Assay Type | Reference |

| Ki | 7 nM | Enzymatic (NS3/4A protease) | [2] |

| EC50 | 354 nM | Cell-based (HCV replicon) | [13] |

Ki: Inhibition constant; EC50: Half-maximal effective concentration.

Conclusion and Future Perspectives

This compound is a testament to the power of rational, structure-based drug design. While it is an intermediate, its core structure provides the essential elements for high-affinity binding and inhibition of the HCV NS3/4A protease. The clinical success of Telaprevir underscores the therapeutic potential of molecules built upon this scaffold.[14][15][16]

Future research may focus on modifying this core structure to enhance pan-genotypic activity, improve the resistance profile against common viral mutations, and optimize pharmacokinetic properties. The principles learned from the development of inhibitors based on this scaffold continue to inform the design of next-generation antivirals for a wide range of diseases.

References

-

Belon, C. A. et al. (2010). Fluorescence Resonance Energy Transfer-Based Assay for Characterization of Hepatitis C Virus NS3-4A Protease Activity in Live Cells. Antimicrobial Agents and Chemotherapy, 54(8), 3426–3435. Available at: [Link]

-

Berke, J. M. et al. (2019). Molecular and Structural Mechanism of Pan-Genotypic HCV NS3/4A Protease Inhibition by Glecaprevir. ACS Infectious Diseases, 6(2), 266-276. Available at: [Link]

-

Buckwold, V. E. et al. (2014). Protease Inhibitors Block Multiple Functions of the NS3/4A Protease-Helicase during the Hepatitis C Virus Life Cycle. Journal of Virology, 88(22), 13271-13281. Available at: [Link]

-

Patsnap. (2024). What are NS3 inhibitors and how do they work?. Patsnap Synapse. Available at: [Link]

-

Moradpour, D., Penin, F., & Rice, C. M. (2011). Hepatitis C Virus NS3/4A Protease Inhibitors: A Light at the End of the Tunnel. Viruses, 3(8), 1377–1392. Available at: [Link]

-

Eurogentec. (n.d.). A Sensitive Fluorimetric Assay for Detection of Hepatitis C NS3/4A Viral Protease Using a Novel FRET Peptide Substrate. Available at: [Link]

-

Kouki, A. et al. (2021). High-Throughput Fluorescent Assay for Inhibitor Screening of Proteases from RNA Viruses. International Journal of Molecular Sciences, 22(16), 8899. Available at: [Link]

-

Berke, J. M. et al. (2019). Molecular and structural mechanism of pan-genotypic HCV NS3/4A protease inhibition by glecaprevir. bioRxiv. Available at: [Link]

-

Lee, C. H., & Lee, S. W. (2013). Colony Forming Assay for HCV-Replicon Cell Line. Bio-protocol, 3(24), e1009. Available at: [Link]

-

ResearchGate. (n.d.). Crystal structure of telaprevir bound to the HCV NS3/4A protease... Available at: [Link]

-

Lohmann, V. (2009). HCV Replicons: Overview and Basic Protocols. Methods in Molecular Biology, 510, 145–163. Available at: [Link]

-

Lohmann, V. (2009). HCV replicons: overview and basic protocols. Methods in Molecular Biology, 510, 145-63. Available at: [Link]

- Google Patents. (n.d.). US9346853B2 - Synthesis of telaprevir and boceprevir, or pharmaceutically acceptable salts or solvates as well as intermediate products thereof including β-amino acids prepared via Mukaiyama aldol addition.

-

Romano, K. P. et al. (2011). Drug resistance against HCV NS3/4A inhibitors is defined by the balance of substrate recognition versus inhibitor binding. Proceedings of the National Academy of Sciences, 108(20), 8378-8383. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). A Time-Resolved Fluorescence–Resonance Energy Transfer Assay for Identifying Inhibitors of Hepatitis C Virus Core Dimerization. Available at: [Link]

-

Kieseritzky, F. et al. (2009). Molecular basis of telaprevir resistance due to V36 and T54 mutations in the NS3-4A protease of the hepatitis C virus. Journal of Molecular Modeling, 15(11), 1339–1350. Available at: [Link]

-

Im, H. et al. (2014). The molecular basis of drug resistance against hepatitis C virus NS3/4A protease inhibitors. PLoS Pathogens, 10(7), e1004297. Available at: [Link]

-

ResearchGate. (n.d.). (PDF) Fluorescence Resonance Energy Transfer-Based Assay for Characterization of Hepatitis C Virus NS3-4A Protease Activity in Live Cells. Available at: [Link]

-

Autechaux. (n.d.). 3-Amino-N-cyclopropyl-2-hydroxyhexanamide hydrochloride (Telaprevir Intermediate 4). Available at: [Link]

-

Frontiers. (n.d.). HCV Replicon Systems: Workhorses of Drug Discovery and Resistance. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). A highly efficient synthesis of telaprevir by strategic use of biocatalysis and multicomponent reactions. Chemical Communications. Available at: [Link]

- Google Patents. (n.d.). WO2014203208A1 - Process for the preparation of telaprevir and intermediates thereof.

-

ResearchGate. (n.d.). (PDF) ChemInform Abstract: A Highly Efficient Synthesis of Telaprevir by Strategic Use of Biocatalysis and Multicomponent Reactions. Available at: [Link]

-

Jacobson, I. M. (2011). Telaprevir for the treatment of chronic hepatitis C infection. Expert Opinion on Pharmacotherapy, 12(14), 2247-2258. Available at: [Link]

-

Smith, L. S. et al. (2012). Triple therapy for HCV genotype 1 infection: telaprevir or boceprevir?. Annals of Gastroenterology, 25(4), 303–309. Available at: [Link]

-

Manzano-Robleda, M. D. C. et al. (2015). Boceprevir and telaprevir for chronic genotype 1 hepatitis C virus infection. A systematic review and meta-analysis. Annals of Hepatology, 14(1), 46-57. Available at: [Link]

Sources

- 1. What are NS3 inhibitors and how do they work? [synapse.patsnap.com]

- 2. Hepatitis C Virus NS3/4A Protease Inhibitors: A Light at the End of the Tunnel - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. US9346853B2 - Synthesis of telaprevir and boceprevir, or pharmaceutically acceptable salts or solvates as well as intermediate products thereof including β-amino acids prepared via Mukaiyama aldol addition - Google Patents [patents.google.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. WO2014203208A1 - Process for the preparation of telaprevir and intermediates thereof - Google Patents [patents.google.com]

- 7. Fluorescence Resonance Energy Transfer-Based Assay for Characterization of Hepatitis C Virus NS3-4A Protease Activity in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. eurogentec.com [eurogentec.com]

- 9. High-Throughput Fluorescent Assay for Inhibitor Screening of Proteases from RNA Viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. HCV Replicons: Overview and Basic Protocols | Springer Nature Experiments [experiments.springernature.com]

- 12. HCV replicons: overview and basic protocols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. immune-system-research.com [immune-system-research.com]

- 14. Telaprevir for the treatment of chronic hepatitis C infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Triple therapy for HCV genotype 1 infection: telaprevir or boceprevir? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Boceprevir and telaprevir for chronic genotype 1 hepatitis C virus infection. A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Crucial Nexus: A Technical Guide to (3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide, a Key Intermediate in Hepatitis C Therapy

Abstract

This technical guide provides an in-depth exploration of (3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide, a chiral building block of significant pharmaceutical importance. The discovery and history of this molecule are intrinsically linked to the development of Telaprevir, a potent protease inhibitor for the treatment of Hepatitis C virus (HCV) infection. This document will detail the scientific rationale behind its molecular design, explore a representative synthetic pathway with a step-by-step protocol, and present its physicochemical properties. The guide is intended for researchers, scientists, and drug development professionals engaged in medicinal chemistry and pharmaceutical manufacturing.

Introduction: The Strategic Importance of a Chiral Intermediate

The fight against the Hepatitis C virus (HCV) has been marked by the advent of direct-acting antivirals (DAAs), a class of drugs that target specific viral proteins. Among the first-generation DAAs, Telaprevir (VX-950), co-developed by Vertex Pharmaceuticals and Johnson & Johnson, demonstrated remarkable efficacy against HCV genotype 1 by inhibiting the NS3/4A serine protease, an enzyme crucial for viral replication. The complex molecular architecture of Telaprevir necessitates a multi-step synthesis, relying on the precise assembly of chiral intermediates. This compound emerges as a critical nexus in this synthesis, embodying key structural features required for the final drug's biological activity.

This guide will deconstruct the science behind this vital intermediate, offering insights into its discovery, synthesis, and characterization.

Discovery and Developmental History: A Tale Intertwined with Telaprevir

The history of this compound is not one of a standalone discovery but is deeply embedded within the ambitious drug development program for Telaprevir. The design of Telaprevir was a triumph of structure-based drug design, aiming to create a peptidomimetic molecule that could fit into the active site of the HCV NS3/4A protease and disrupt its function.

The core structure of this intermediate, featuring a (3S)-amino group, a (2)-hydroxy group, and an N-cyclopropyl amide, was meticulously designed to fulfill specific roles in the final Telaprevir molecule:

-

The (3S)-amino group: This chiral center is crucial for the correct spatial orientation of the molecule within the protease's active site, enabling key hydrogen bonding interactions.

-

The (2)-hydroxy group: This hydroxyl group forms a critical hydrogen bond with the catalytic serine residue of the protease, contributing significantly to the inhibitor's potency.

-

The N-cyclopropyl amide: The cyclopropyl group is a well-established bioisostere for larger, more metabolically labile groups. Its inclusion enhances metabolic stability and helps to constrain the conformation of the amide bond, which is favorable for binding.

The development of a robust and scalable synthesis for this intermediate was a major focus of the process chemistry efforts at Vertex Pharmaceuticals and other pharmaceutical companies. Numerous synthetic routes have been explored and patented, reflecting its industrial significance.[1]

Synthetic Pathways and Methodologies

Several synthetic routes to this compound hydrochloride have been developed, often starting from readily available chiral precursors like L-norvaline or employing asymmetric synthesis strategies. The following is a representative synthetic scheme based on patented methods, illustrating a common approach to establishing the required stereochemistry.

Representative Synthetic Workflow

Caption: A generalized synthetic workflow for the preparation of the target intermediate.

Experimental Protocol: A Representative Synthesis

The following protocol is a composite representation derived from principles outlined in the patent literature (e.g., CN103288671B) and established organic synthesis methodologies. This is an illustrative protocol and requires optimization and validation in a laboratory setting.

Step 1: Protection of L-Norvaline

-

Reaction Setup: To a solution of L-norvaline (1 eq.) in a suitable solvent (e.g., a mixture of dioxane and water) at 0 °C, add a base such as sodium hydroxide (2.2 eq.).

-

Addition of Protecting Group: Slowly add a protecting group reagent, for example, benzyl chloroformate (Cbz-Cl, 1.1 eq.), while maintaining the temperature at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours until the starting material is consumed (monitored by TLC).

-

Workup and Isolation: Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Cbz-L-norvaline.

Step 2: Amide Coupling with Cyclopropylamine

-

Activation of the Carboxylic Acid: Dissolve the N-Cbz-L-norvaline (1 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane or THF) under an inert atmosphere (nitrogen or argon). Cool the solution to 0 °C. Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq.) and an activator like 4-dimethylaminopyridine (DMAP, 0.1 eq.).

-

Amidation: To the activated acid, add cyclopropylamine (1.2 eq.) dropwise.

-

Reaction: Allow the reaction to stir at room temperature overnight.

-

Workup and Purification: Filter the reaction mixture to remove the dicyclohexylurea byproduct. Wash the filtrate with dilute acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer and concentrate. Purify the crude product by column chromatography on silica gel to afford N-Cbz-(3S)-3-amino-N-cyclopropylhexanamide.

Step 3: α-Hydroxylation

-

Enolate Formation: Dissolve the N-Cbz-protected amide (1 eq.) in an anhydrous ethereal solvent (e.g., THF) and cool to -78 °C under an inert atmosphere. Add a strong base such as lithium diisopropylamide (LDA, 1.1 eq.) dropwise to form the enolate.

-

Oxidation: After stirring for 1 hour at -78 °C, bubble oxygen through the solution or add an electrophilic oxygen source like a camphorsulfonyloxaziridine.

-

Quenching and Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, and wash the combined organic layers with water and brine. Dry and concentrate the organic phase.

-

Purification: Purify the product by column chromatography to yield N-Cbz-(3S)-3-amino-N-cyclopropyl-2-hydroxyhexanamide.

Step 4: Deprotection

-

Hydrogenolysis: Dissolve the N-Cbz protected intermediate (1 eq.) in a suitable solvent like methanol or ethanol. Add a catalyst, typically 10% palladium on carbon (Pd/C).

-

Reaction: Stir the mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature until the deprotection is complete (monitored by TLC).

-

Isolation: Filter the reaction mixture through a pad of Celite to remove the catalyst. If the hydrochloride salt is desired, the filtrate can be treated with a solution of HCl in a suitable solvent (e.g., ether or dioxane).

-

Final Product: Concentrate the solvent under reduced pressure to obtain this compound or its hydrochloride salt as a solid.

Physicochemical Properties and Characterization

The accurate characterization of this compound is crucial for its use in pharmaceutical synthesis.

| Property | Value | Source |

| CAS Number | 402960-19-4 | [2] |

| Molecular Formula | C₉H₁₈N₂O₂ | [2] |

| Molecular Weight | 186.25 g/mol | [2] |

| Appearance | White to off-white solid | [2] |

| Storage | 2-8°C, sealed in a dry environment | [2] |

Spectroscopic Data (Representative):

While specific spectra can vary based on the solvent and instrument, typical chemical shifts are as follows:

-

¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the propyl chain, the cyclopropyl ring protons, the methine protons at the chiral centers, and exchangeable protons of the amine and hydroxyl groups.

-

¹³C NMR: The carbon NMR would display distinct resonances for the carbonyl carbon of the amide, the carbons of the cyclopropyl ring, and the carbons of the hexanamide backbone.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, which can be used to confirm its identity.

Biological Relevance and Application

As established, the primary and sole documented application of this compound is as a key intermediate in the synthesis of Telaprevir. There is no evidence in the public domain to suggest that this compound possesses intrinsic biological activity. Its value lies in its carefully designed structure, which provides the necessary stereochemistry and functional groups for the construction of the final, highly active pharmaceutical ingredient.

The use of this intermediate is a testament to the importance of strategic molecular disassembly in the planning of complex drug syntheses. By creating stable, well-characterized building blocks like this, the overall efficiency and reliability of the manufacturing process for life-saving medicines like Telaprevir are significantly enhanced.

Conclusion

This compound stands as a pivotal molecule in the story of modern antiviral drug development. Its discovery is a direct consequence of the rational design of Telaprevir, and its synthesis represents a significant challenge in process chemistry that has been met with innovative solutions. This technical guide has provided a comprehensive overview of this important intermediate, from its historical context to its synthesis and properties. For researchers and professionals in the pharmaceutical sciences, a thorough understanding of such key building blocks is essential for the continued advancement of medicine.

References

-

Znabet, A., Polak, M. M., Janssen, E., de Kanter, F. J. J., Turner, N. J., Orru, R. V. A., & Ruijter, E. (2010). A highly efficient synthesis of telaprevir by strategic use of biocatalysis and multicomponent reactions. Chemical Communications, 46(42), 7918–7920. [Link]

-

Vertex Pharmaceuticals Incorporated. (2009). Process for the preparation of (3s)-3-amino-n-cyclopropyl-2-hydroxyalkanamide derivatives. WO/2009/152474. [Link]

-

This compound hydrochloride. Caming Pharmaceutical Ltd. (n.d.). Retrieved from [Link]

-

This compound. LookChem. (n.d.). Retrieved from [Link]

- Synthetic method of this compound hydrochloride. (2014). CN103288671B.

Sources

An In-Depth Technical Guide to (3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide: A Key Intermediate in Hepatitis C Antiviral Therapy

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide is a chiral synthetic compound that has garnered significant attention in the pharmaceutical industry as a critical building block in the synthesis of potent antiviral agents.[1] Its primary significance lies in its role as a key intermediate in the production of Telaprevir (VX-950), a direct-acting antiviral medication used in the treatment of chronic Hepatitis C.[1][2] This guide provides a comprehensive overview of this molecule, including its chemical identity, synthesis, and its pivotal role in the inhibition of the Hepatitis C Virus (HCV) NS3/4A protease.

Chemical Identity and Synonyms

A clear understanding of the nomenclature and various identifiers for this compound is essential for researchers.

| Identifier | Value | Source |

| IUPAC Name | This compound | [2] |

| CAS Number | 402960-19-4 | [1][3] |

| Molecular Formula | C9H18N2O2 | [1][3] |

| Molecular Weight | 186.25 g/mol | [3] |

| Hydrochloride CAS Number | 850252-34-5 | [2] |

| Hydrochloride Molecular Formula | C9H19ClN2O2 | [2] |

| Hydrochloride Molecular Weight | 222.71 g/mol | [2] |

Common Synonyms:

-

Hexanamide, 3-amino-N-cyclopropyl-2-hydroxy-, (3S)-[1]

-

(S)-3-amino-2-hydroxyhexanoylcyclopropylamide[1]

-

Telaprevir Intermediate[2]

-

VX-950 Intermediate[4]

The Role in Hepatitis C Therapy: Inhibition of NS3/4A Protease

The Hepatitis C virus is a single-stranded RNA virus that produces a large polyprotein, which must be cleaved into smaller, functional proteins for viral replication to occur.[5] This cleavage is carried out by viral and host proteases. The HCV NS3/4A serine protease is essential for processing the viral polyprotein at four specific sites, making it a prime target for antiviral drug development.[5]

This compound serves as a crucial fragment in the synthesis of Telaprevir, a potent NS3/4A protease inhibitor.[1][2] Telaprevir and other drugs in its class are peptidomimetic, designed to mimic the natural substrate of the NS3/4A protease. By binding to the active site of the enzyme, these inhibitors block the proteolytic cleavage of the viral polyprotein, thereby halting viral replication.[5]

Caption: HCV Replication Cycle and the Point of Inhibition.

Synthesis of this compound

The synthesis of this chiral intermediate is a multi-step process that requires careful control of stereochemistry. Several synthetic routes have been described in the literature, often starting from readily available chiral precursors like L-norvaline.[6]

Representative Synthetic Workflow

A common strategy involves the protection of the amino group of L-norvaline, followed by a series of reactions to introduce the cyclopropylamide and hydroxyl functionalities with the correct stereochemistry.[6][7]

Caption: A generalized workflow for the synthesis.

Experimental Protocol (Synthesized from Literature)

The following is a representative, multi-step protocol synthesized from various patented procedures.[6][7] Researchers should consult the primary literature for specific reaction conditions and safety precautions.

Step 1: N-Protection of L-Norvaline

-

Dissolve L-norvaline in a suitable solvent (e.g., a mixture of water and an organic solvent like dioxane).

-

Add a base (e.g., sodium carbonate) to the solution.

-

Slowly add a protecting group reagent (e.g., benzyl chloroformate for Cbz protection or di-tert-butyl dicarbonate for Boc protection) at a controlled temperature (typically 0-5°C).

-

Stir the reaction mixture until the reaction is complete, as monitored by TLC.

-

Work up the reaction mixture by extraction and purify the N-protected L-norvaline.

Step 2: Amide Coupling with Cyclopropylamine

-

Dissolve the N-protected L-norvaline in an aprotic solvent (e.g., dichloromethane or DMF).

-

Add a coupling agent (e.g., HBTU, HATU, or EDC/HOBt).

-

Add a non-nucleophilic base (e.g., DIPEA or NMM).

-

Slowly add cyclopropylamine to the reaction mixture.

-

Stir at room temperature until the reaction is complete.

-

Purify the resulting amide by chromatography.

Step 3: Stereoselective Reduction of the Ketone This step is often part of a more complex route where a ketone precursor is formed. The direct hydroxylation of the alpha-carbon is also a possible route.

-

Dissolve the ketone precursor in a suitable solvent (e.g., methanol or ethanol).

-

Cool the solution to a low temperature (e.g., -78°C).

-

Add a stereoselective reducing agent (e.g., sodium borohydride in the presence of a chiral auxiliary or a chiral catalyst) to achieve the desired (2S) stereochemistry at the hydroxyl group.

-

Quench the reaction and purify the resulting diastereomeric alcohol mixture. Chiral chromatography may be necessary to separate the desired diastereomer.[8]

Step 4: Deprotection of the Amino Group

-

Dissolve the N-protected intermediate in a suitable solvent.

-

For a Cbz group, perform hydrogenolysis using a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere.[6]

-

For a Boc group, use a strong acid such as trifluoroacetic acid (TFA) in dichloromethane.

-

After deprotection, neutralize the reaction mixture and purify the final product, this compound, often as its hydrochloride salt for improved stability and handling.[2]

Analytical Characterization

The purity and identity of this compound are typically confirmed using standard analytical techniques.

-

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is crucial for determining the enantiomeric and diastereomeric purity of the compound. A chiral stationary phase is used to separate the different stereoisomers.[8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm the chemical structure of the molecule. The proton NMR spectrum of the hydrochloride salt would show characteristic peaks for the cyclopropyl, hexanamide backbone, and amino protons.[2]

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to confirm its elemental composition.

Biochemical Evaluation: Assessing Inhibitory Activity

While this compound is an intermediate, its structural analogs and the final drug, Telaprevir, are evaluated for their ability to inhibit the HCV NS3/4A protease. This is typically done using in vitro enzymatic assays and cell-based replicon assays.

In Vitro Enzymatic Assays

These assays directly measure the inhibition of the purified NS3/4A protease. A common method is the Fluorescence Resonance Energy Transfer (FRET) assay .[9]

Principle of the FRET-based NS3/4A Protease Assay:

-

A synthetic peptide substrate is designed to contain the NS3/4A cleavage sequence.

-

A fluorescent donor molecule is attached to one end of the peptide, and a quencher molecule is attached to the other.

-

In the intact peptide, the quencher absorbs the energy emitted by the donor, resulting in low fluorescence.

-

When the NS3/4A protease cleaves the peptide, the donor and quencher are separated, leading to an increase in fluorescence.

-

The rate of fluorescence increase is proportional to the protease activity.

-

The assay is performed in the presence of varying concentrations of the inhibitor to determine its IC50 value (the concentration at which 50% of the enzyme activity is inhibited).

Cell-Based Replicon Assays

Cell-based assays are essential for evaluating the antiviral activity of a compound in a more biologically relevant context.[10][11] The HCV replicon system is widely used for this purpose.[12]

Principle of the HCV Replicon Assay:

-

A human liver cell line (e.g., Huh-7) is engineered to contain a subgenomic HCV RNA molecule (a replicon) that can replicate autonomously.

-

The replicon is often modified to include a reporter gene, such as luciferase or secreted alkaline phosphatase (SEAP).[10][13]

-

The level of reporter gene expression is directly proportional to the level of HCV RNA replication.

-

The cells are treated with the test compound, and the reporter gene activity is measured.

-

A decrease in reporter activity indicates that the compound is inhibiting HCV replication.

-

These assays can be used to determine the EC50 value (the concentration at which 50% of viral replication is inhibited).

Conclusion

This compound is a molecule of significant importance in medicinal chemistry and drug development. Its role as a key intermediate for the synthesis of Telaprevir underscores the value of chiral synthesis in creating effective antiviral therapies. A thorough understanding of its synthesis, characterization, and the biological context of its final application is crucial for researchers working to develop new and improved treatments for Hepatitis C and other viral diseases.

References

- Grobler, J. A., et al. (2006). Screening for hepatitis C virus antiviral activity with a cell-based secreted alkaline phosphatase reporter replicon system. Journal of Virological Methods, 138(1-2), 19-27.

- Sabariegos, R., et al. (2009). Fluorescence resonance energy transfer-based assay for characterization of hepatitis C virus NS3-4A protease activity in live cells. Antimicrobial Agents and Chemotherapy, 53(2), 728-734.

- AnaSpec, Inc. (n.d.).

- Uprichard, S. L. (2009). Cell-based Assays to Identify Inhibitors of Viral Disease. Current Protocols in Microbiology.

- Sabariegos, R., et al. (2009). Fluorescence Resonance Energy Transfer-Based Assay for Characterization of Hepatitis C Virus NS3-4A Protease Activity in Live Cells. Antimicrobial Agents and Chemotherapy, 53(2), 728–734.

- UTMB Research Experts. (n.d.).

- Kato, T., et al. (2005). Novel Hepatitis C Virus Reporter Replicon Cell Lines Enable Efficient Antiviral Screening against Genotype 1a. Antimicrobial Agents and Chemotherapy, 49(10), 4043–4053.

- Kim, J. E., et al. (2011). Development of NS3/4A Protease-Based Reporter Assay Suitable for Efficiently Assessing Hepatitis C Virus Infection. Journal of Virology, 85(16), 8249–8261.

- Sainz, B., Jr, et al. (2012). Novel Cell-Based Hepatitis C Virus Infection Assay for Quantitative High-Throughput Screening of Anti-Hepatitis C Virus Compounds. Antimicrobial Agents and Chemotherapy, 56(10), 5241–5249.

- Google Patents. (n.d.). CN103288671B - Synthetic method of this compound hydrochloride.

- Sabariegos, R., et al. (2009). Fluorescence Resonance Energy Transfer-Based Assay for Characterization of Hepatitis C Virus NS3-4A Protease Activity in Live Cells.

- Google Patents. (n.d.). US20090312571A1 - Process for the preparation of (3s)

- Vahala, J., et al. (2021).

- ResearchGate. (n.d.). Design and optimization of HCV NS3-4A serine protease assay.

- Ingallinella, P., et al. (2003). Development of Cell-Based Assays for In Vitro Characterization of Hepatitis C Virus NS3/4A Protease Inhibitors. Antimicrobial Agents and Chemotherapy, 47(12), 3743–3751.

- Lin, C. (2005). HCV NS3-4A Serine Protease. In Hepatitis C Viruses: Genomes and Molecular Biology. Horizon Bioscience.

- Caming Pharmaceutical Ltd. (n.d.). This compound hydrochloride CAS 850252-34-5.

- LookChem. (n.d.). Cas 402960-19-4,this compound.

- Garg, V., & van Heeswijk, R. (2013). Telaprevir: Clinical Pharmacokinetics, Pharmacodynamics, and Drug–Drug Interactions. Clinical Pharmacokinetics, 52(7), 519-538.

- Chemicool. (n.d.). This compound hydrochloride 850252-34-5 wiki.

- Merck Millipore. (n.d.).

- BLDpharm. (n.d.). 402960-19-4|this compound.

- Romano, K. P., et al. (2012). The Molecular Basis of Drug Resistance against Hepatitis C Virus NS3/4A Protease Inhibitors.

- Li, G., et al. (2016). An Improved and Enantioselective Preparation of the Telaprevir Bicyclic [3.3.0] Proline Intermediate and Reuse of Unwanted Enantiomer. Organic Process Research & Development, 20(2), 355-360.

- Irie, M., & Harada, N. (2017).

- Garg, V., & van Heeswijk, R. (2013). Telaprevir: clinical pharmacokinetics, pharmacodynamics, and drug-drug interactions. Clinical Pharmacokinetics, 52(7), 519-538.

- MedKoo Biosciences. (n.d.). Telaprevir Synthetic Routes.

- Pharmaffiliates. (n.d.). (3S)-3-Amino-N-cyclopropyl-2-hydroxy-hexanamide-d4.

- Znabet, A., et al. (2010). A highly efficient synthesis of telaprevir by strategic use of biocatalysis and multicomponent reactions.

- JIGS Chemical Limited. (n.d.). This compound hyd.

- MedChemExpress. (n.d.). (2S,3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide hydrochloride-COA-07734.

- Suzhou Ulit Pharmaceutical Chemical Technology Co., Ltd. (n.d.). (2S,3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide hydrochloride.

- ChemBK. (n.d.). This compound HCL.

- Wu, D., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(1), 3-21.

- Scriba, G. K. (2002). Chiral Separations of Amino Acids and Peptides by Capillary Electrophoresis. Journal of Pharmaceutical and Biomedical Analysis, 27(3-4), 373-399.

- Liapakis, A., & Jacobson, I. (2011). Telaprevir user's guide. Clinics in Liver Disease, 15(3), 555-571.

- Garg, V., & van Heeswijk, R. (2013). Telaprevir: Pharmacokinetics and Drug Interactions.

- Sharma, A., et al. (2017). AVP‐IC50Pred: Multiple machine learning techniques‐based prediction of peptide antiviral activity in terms of half maximal inhibitory concentration (IC50). Peptide Science, 108(4), e22971.

- Liapakis, A., & Jacobson, I. (2011). Telaprevir user's guide. Clinics in Liver Disease, 15(3), 555-571.

- Alchem Pharmtech. (n.d.). CAS 944716-73-8 | (2S,3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide hydrochloride.

- Rahou, I., et al. (2015). Liquid Chromatographic Separation of Novel 4-Amino-Flavanes Series Diastereomers on a Polysaccharide-Type Chiral Stationary Phase.

- Gwarda, A., & Glibu, G. (2001). ChemInform Abstract: Chiral Separation of Enantiomers of Amino Acid Derivatives by HPLC on Vancomycin and Teicoplanin Chiral Stationary Phases.

Sources

- 1. watson-int.com [watson-int.com]

- 2. caming.com [caming.com]

- 3. 402960-19-4|this compound|BLD Pharm [bldpharm.com]

- 4. (2s,3s)-3-amino-n-cyclopropyl-2-hydroxyhexanamide at Best Price in Ahmedabad, Gujarat | Jigs Chemical Limited [tradeindia.com]

- 5. HCV NS3-4A Serine Protease - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. US20090312571A1 - Process for the preparation of (3s)-3-amino-n-cyclopropyl-2-hydroxyalkanamide derivatives - Google Patents [patents.google.com]

- 7. CN103288671B - Synthetic method of this compound hydrochloride - Google Patents [patents.google.com]

- 8. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. eurogentec.com [eurogentec.com]